molecular formula C14H16FNO B187930 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 145657-36-9

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B187930
CAS No.: 145657-36-9
M. Wt: 233.28 g/mol
InChI Key: NSVGOUMJUPQQKS-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a tertiary β-enaminone that serves as a versatile precursor in synthetic organic chemistry, particularly in photochemical transformations. Its core structure is of significant interest for the construction of complex nitrogen-containing heterocycles. Upon irradiation with UV light, typically at a wavelength of 366 nm, compounds of this class undergo a conrotatory [6π] photocyclization. This reaction represents a key step in accessing fused polycyclic skeletons, such as hexahydrocarbazol-4-ones, which are privileged structures found in numerous biologically active natural products and pharmaceutical compounds . The strategic incorporation of the 2-fluorophenyl group on the nitrogen atom influences the electron density and can enhance the stability of the photocyclized products compared to their N-alkyl analogues. This makes the compound a valuable substrate for exploring novel photochemical pathways and for the synthesis of fluorinated alkaloid-like scaffolds. The primary research value of this enaminone lies in its application as a photoremovable protecting group and, more prominently, as a building block for the efficient synthesis of stereodefined, complex molecular architectures that are difficult to access through traditional thermal reactions. Researchers utilize this compound to develop new synthetic methodologies and to create diverse compound libraries for screening in drug discovery programs . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVGOUMJUPQQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163131
Record name 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145657-36-9
Record name 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Deprotonation : The amine group of 2-fluoroaniline is activated via protonation by HOAc, enhancing its nucleophilicity.

  • Nucleophilic Attack : The activated amine attacks the carbonyl carbon of 5,5-dimethyl-1,3-cyclohexanedione, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water yields the conjugated enamine product.

Optimized Protocol

  • Reactants :

    • 5,5-Dimethyl-1,3-cyclohexanedione (1.0 equiv)

    • 2-Fluoroaniline (1.0 equiv)

  • Conditions :

    • Solvent: Glacial acetic acid (3.0 mL/mmol)

    • Temperature: 100°C

    • Duration: 4 hours

  • Workup :

    • Dilution with cold water, filtration, and recrystallization from 95% ethanol.

  • Yield : 98%.

Table 1: Acid-Catalyzed Synthesis Parameters

ParameterValue
SolventGlacial acetic acid
Temperature100°C
Reaction Time4 hours
Molar Ratio (Dione:Amine)1:1
Yield98%

Base-Mediated Approaches

While less common in recent literature, base-mediated methods have been explored for analogous enamine syntheses. These typically employ inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents.

Key Considerations

  • Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates base solubility.

  • Reversibility : Base-catalyzed reactions may require extended reflux (12–24 hours) to drive equilibrium toward product formation.

  • Yield Limitations : Competing side reactions (e.g., over-alkylation) often cap yields at 70–85%.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

MethodYieldTimeTemperatureScalability
Acid-Catalyzed (HOAc)98%4 h100°CHigh
Base-Mediated (K₂CO₃)85%12 hRefluxModerate
Solvent-Free Grinding~90%*2 hAmbientLow

*Extrapolated from analogous reactions.

Industrial-Scale Considerations

For bulk production, continuous flow reactors offer advantages over batch processes:

  • Enhanced Heat Transfer : Mitigates decomposition risks at high temperatures.

  • Automated Purification : In-line crystallization units improve throughput.

  • Case Study : A pilot-scale setup using HOAc achieved 92% yield with 10 kg/day output.

Critical Parameter Optimization

Temperature Effects

  • <80°C : Incomplete conversion (≤40% yield).

  • 100–110°C : Optimal balance between rate and selectivity.

  • >120°C : Degradation via retro-ene reactions observed.

Stoichiometric Ratios

Deviating from a 1:1 dione-to-amine ratio reduces yield:

  • 1:0.9 : 78% yield (amine-limiting).

  • 1:1.1 : 83% yield (dione-limiting).

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR :

    • Singlet at δ 1.02 ppm (6H, geminal dimethyl groups).

    • Aromatic protons at δ 7.10–7.40 ppm (2-fluorophenyl).

  • IR Spectroscopy :

    • Stretching vibrations at 3234 cm⁻¹ (N-H) and 1656 cm⁻¹ (C=O).

Troubleshooting Common Issues

  • Low Yield :

    • Ensure anhydrous HOAc; hydrolytic cleavage competes at >2% H₂O.

    • Verify amine freshness via titration.

  • Product Discoloration :

    • Use nitrogen sparging to prevent oxidative side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
  • CAS : 106518-84-7
  • Molecular Formula: C₁₄H₁₆BrNO
  • Molecular Weight : 294.19 g/mol
  • Key Differences: Substitution of fluorine with bromine at the para position increases lipophilicity (logP) due to bromine’s larger atomic radius and polarizability. Applications: Brominated analogs are often used in cross-coupling reactions or as intermediates in drug discovery .
5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one
  • CAS : 1023590-22-8
  • Molecular Formula: C₁₅H₁₆F₃NO₂
  • Molecular Weight : 315.29 g/mol
  • Key Differences :
    • The trifluoromethoxy group (-OCF₃) enhances electronegativity and metabolic stability compared to the 2-fluorophenyl group.
    • Higher molecular weight and lipophilicity improve membrane permeability, making it suitable for central nervous system (CNS) targets .

Hydroxyl-Substituted Derivatives

3-[(4-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
  • CAS : 50685-30-8
  • Molecular Formula: C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • Key Differences: The para-hydroxyl group enables hydrogen bonding, increasing aqueous solubility (logS ≈ -3.5) but reducing stability under oxidative conditions. Density: 1.179 g/cm³; Boiling Point: 386.4°C. Applications: Potential use in antioxidant or metal-chelating therapies due to phenolic properties .

Nitrogen-Containing Derivatives

3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-en-1-one
  • Molecular Formula : C₁₈H₂₃FN₂O
  • Molecular Weight : 302.39 g/mol
  • Key Differences :
    • Incorporation of a piperazine ring introduces basicity (pKa ~8.5), enhancing solubility in acidic environments.
    • The extended structure may target serotonin or dopamine receptors, common in neurological drug design .
3-({3-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}amino)-5,5-dimethylcyclohex-2-en-1-one
  • CAS : 78431-56-8
  • Molecular Formula : C₂₂H₂₈N₂O₂
  • Molecular Weight : 352.47 g/mol
  • Higher molecular weight may reduce bioavailability but enhance thermal stability .

Complex Cyclohexenone Derivatives

2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
  • CAS : 139484-01-8
  • Molecular Formula : C₂₃H₂₇FO₄
  • Molecular Weight : 386.46 g/mol
  • Key Differences: Additional hydroxyl and cyclohexenone groups create multiple hydrogen-bonding sites. Stereochemical complexity may lead to polymorphic crystal forms, impacting solid-state properties .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 2-Fluorophenylamino N/A High electronegativity, limited commercial availability Pharmaceutical intermediates
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 4-Bromophenylamino 294.19 Lipophilic, suited for cross-coupling Organic synthesis
3-[(4-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 4-Hydroxyphenylamino 231.29 Hydrogen bonding, oxidative instability Antioxidant research
3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-en-1-one Piperazinyl-2-fluorophenyl 302.39 Basic nitrogen, CNS targeting Neurological drug development
2-[(2-Fluorophenyl)...cyclohex-2-en-1-one Hydroxy/oxo substituents 386.46 Stereochemical complexity Crystallography studies

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity stabilizes the aromatic ring, reducing reactivity in electrophilic substitutions compared to bromine or hydroxyl analogs .
  • Solubility : Hydroxyl derivatives exhibit higher aqueous solubility but require stabilization against oxidation, whereas halogenated analogs prioritize lipophilicity for membrane penetration .
  • Structural Complexity: Derivatives with fused rings (e.g., piperazinyl or bicyclic amino groups) show promise in targeting specific receptors but face synthetic challenges .

Biological Activity

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a fluorophenyl group and a dimethylcyclohexenone moiety, suggests various mechanisms of action that could be exploited in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyDetails
IUPAC Name 3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one
Molecular Formula C₁₄H₁₆FNO
CAS Number 145657-36-9
Molecular Weight 233.29 g/mol

The presence of the fluorine atom in the phenyl ring can enhance lipophilicity and potentially improve the compound's interaction with biological targets.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. The fluorophenyl group may increase binding affinity to these targets, leading to modulation of their activity. This mechanism is crucial for its potential use in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various derivatives showed that certain synthesized compounds demonstrated potent antimicrobial effects against a range of bacterial strains. The Minimum Inhibitory Concentrations (MIC) for these compounds were determined using standard protocols, indicating their effectiveness as potential antibacterial agents .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. It is hypothesized that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies have shown promising results in vitro against various cancer cell lines, suggesting its viability as a lead compound for further development .

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 32 µg/mL, demonstrating effective inhibition of bacterial growth .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of the compound against human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induced apoptosis through caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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